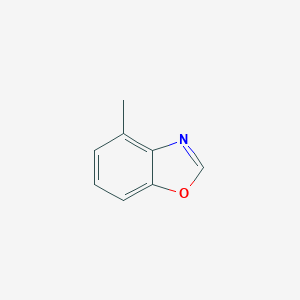

4-Methylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATOOGHIVDLALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical properties of 4-Methylbenzoxazole?

An In-Depth Technical Guide to the Physical Properties of 4-Methylbenzoxazole

This technical guide provides a comprehensive overview of the known physical properties of 4-Methylbenzoxazole, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available data from various sources, presents it in a structured format, and outlines the standard experimental methodologies for the determination of these properties.

Core Physical and Chemical Data

4-Methylbenzoxazole, with the chemical formula C₈H₇NO, is a heterocyclic aromatic organic compound.[1][2] Its structure consists of a benzene ring fused to a methyl-substituted oxazole ring. The precise physical characteristics of a compound are critical for its application in research and development, influencing factors such as solubility, reaction kinetics, and bioavailability.

Quantitative Physical Properties

The following table summarizes the key physical properties of 4-Methylbenzoxazole. It is important to note that some of the available data is based on computational predictions and is indicated as such.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Boiling Point | 206.5 ± 9.0 °C (Predicted) | [2] |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.50 ± 0.30 (Predicted) | [2] |

| LogP | 2.050 (Estimated) | [2] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like 4-Methylbenzoxazole.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure.[3] For pure crystalline compounds, this occurs over a narrow range.[3][4] The presence of impurities typically lowers and broadens the melting range.[4][5]

Methodology: Capillary Method [4][6]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.[4][6]

-

Heating and Observation: The apparatus is heated slowly, at a rate of about 2°C per minute, especially near the expected melting point.[4]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).[6] The melting point is reported as the range T1-T2.[7] A preliminary, rapid heating can be performed to determine an approximate melting point.[4]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] It is a key indicator of a substance's volatility.

Methodology: Capillary Method (Siwoloboff's Method) [9][10][11]

-

Sample Preparation: A small volume of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.[11]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[9][11]

-

Heating and Observation: The apparatus is heated gently.[11] As the temperature rises, air trapped in the capillary tube will be expelled, seen as bubbles emerging from the open end.[10] Heating is continued until a rapid and continuous stream of bubbles emerges.[11]

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is typically measured using a pycnometer, a graduated cylinder, or by weighing a known volume.

Methodology: Using a Graduated Cylinder and Balance [12]

-

Mass Measurement: The mass of a clean, dry graduated cylinder is measured using an analytical balance.[12]

-

Volume Measurement: A specific volume of the liquid (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus with the eye level to the mark.[12]

-

Final Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.[12]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[12]

Determination of Solubility

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a compound.[13]

Methodology: Qualitative Solubility Testing [14][15]

-

Initial Test in Water: A small amount of the substance (e.g., 10 mg of solid or 2-3 drops of liquid) is added to approximately 0.5-1 mL of water in a test tube.[13][16] The tube is shaken vigorously.[14] If the substance dissolves, it is classified as water-soluble.

-

pH of Aqueous Solution: If the compound is water-soluble, the pH of the solution is tested with litmus or pH paper to determine if it is acidic or basic.[13][16]

-

Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in a series of aqueous solutions: 5% NaOH, 5% NaHCO₃, and 5% HCl.[14][15]

-

Test in Concentrated Acid: Compounds that are insoluble in all the above are tested for solubility in concentrated sulfuric acid.[15]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a new or unknown organic compound such as 4-Methylbenzoxazole.

References

- 1. 4-Methylbenzoxazole | C8H7NO | CID 13567342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoxazole,4-Methyl- price,buy Benzoxazole,4-Methyl- - chemicalbook [chemicalbook.com]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. youtube.com [youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to 4-Methylbenzoxazole: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoxazole, a heterocyclic aromatic organic compound, serves as a valuable scaffold in medicinal chemistry and materials science. Its structure, consisting of a benzene ring fused to a 4-methyloxazole ring, imparts unique physicochemical properties that make it an attractive starting material for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for the synthesis of 4-Methylbenzoxazole.

Chemical Structure and IUPAC Name

The chemical structure of 4-Methylbenzoxazole is characterized by a bicyclic system where a benzene ring is fused to the 'd' side of a 4-methyloxazole ring.

IUPAC Name: 4-methyl-1,3-benzoxazole[1]

Chemical Formula: C₈H₇NO

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 4-Methylbenzoxazole is presented below. This data is essential for its characterization and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| Appearance | Colorless to yellow liquid | ChemicalBook |

| Boiling Point | 206.5 ± 9.0 °C (Predicted) | ChemicalBook |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| LogP | 2.050 (Estimated) | ChemicalBook |

| pKa | 1.50 ± 0.30 (Predicted) | ChemicalBook |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (s, 1H), 7.40 (d, J=7.9 Hz, 1H), 7.23 (t, J=7.8 Hz, 1H), 7.08 (d, J=7.6 Hz, 1H), 2.59 (s, 3H) | The Royal Society of Chemistry |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 151.4, 149.3, 141.2, 129.6, 124.9, 119.8, 109.2, 16.1 | The Royal Society of Chemistry |

Experimental Protocols: Synthesis of 4-Methylbenzoxazole

The synthesis of 4-Methylbenzoxazole can be achieved through the condensation of 2-amino-3-methylphenol with a suitable one-carbon electrophile, such as triethyl orthoformate, followed by cyclization. This method is a common and effective way to form the benzoxazole ring system.

General Procedure for the Synthesis of 4-Methylbenzoxazole

This protocol is based on established methods for benzoxazole synthesis.

Materials:

-

2-Amino-3-methylphenol

-

Triethyl orthoformate

-

Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of 2-amino-3-methylphenol (1.0 eq) in a suitable anhydrous solvent such as toluene, add triethyl orthoformate (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Methylbenzoxazole.

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for the preparation of 4-Methylbenzoxazole.

Caption: Synthetic workflow for 4-Methylbenzoxazole.

References

4-Methylbenzoxazole: A Technical Guide for Chemical and Pharmaceutical Research

CAS Number: 1984-59-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and applications of 4-Methylbenzoxazole. This document provides detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its utility in medicinal chemistry.

Chemical and Physical Properties

4-Methylbenzoxazole is a heterocyclic aromatic organic compound. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 1984-59-4 | |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| IUPAC Name | 4-methyl-1,3-benzoxazole | [1] |

| Boiling Point | 178 °C (for 2-Methylbenzoxazole) | |

| Melting Point | 5-10 °C (for 2-Methylbenzoxazole) | |

| Density | 1.121 g/mL at 25 °C (for 2-Methylbenzoxazole) | |

| XLogP3 | 2.1 | [1] |

Synthesis of 4-Methylbenzoxazole

A general and effective method for the synthesis of benzoxazole derivatives involves the condensation and cyclization of o-aminophenols with carbonyl compounds. For the synthesis of 4-Methylbenzoxazole, 2-amino-3-methylphenol is a key starting material.

Experimental Protocol: Synthesis of 4-Methylbenzoxazole

This protocol is based on general methods for benzoxazole synthesis.

Materials:

-

2-amino-3-methylphenol

-

A suitable 1,3-dicarbonyl compound (e.g., acetylacetone as a proxy for cyclization)

-

Protonic acid catalyst (e.g., p-toluenesulfonic acid)

-

Copper salt catalyst (e.g., Cu(OAc)₂)

-

Organic solvent (e.g., Toluene)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

-

Nitrogen gas supply

-

Reaction flask (e.g., Schlenk flask)

-

Oil bath

-

Standard laboratory glassware

Procedure:

-

To a Schlenk flask, add 2-amino-3-methylphenol (1 molar equivalent), the 1,3-dicarbonyl compound (1-3 molar equivalents), the protonic acid catalyst (0.01-0.2 molar equivalents), and the copper salt catalyst (0.01-0.2 molar equivalents).

-

Under a nitrogen atmosphere, add the organic solvent (e.g., toluene) to the flask. The amount of solvent should be 10-100 times the weight of the o-aminophenol.

-

Place the reaction mixture in a preheated oil bath and stir. The reaction temperature should be maintained between 50-120 °C.

-

Allow the reaction to proceed for 12-36 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure 4-Methylbenzoxazole.

Applications in Drug Discovery and Medicinal Chemistry

Benzoxazole and its derivatives are recognized as important pharmacophores in medicinal chemistry due to their wide range of biological activities.[2][3] These compounds have shown potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[2] 4-Methylbenzoxazole often serves as a key building block in the synthesis of more complex molecules with therapeutic potential.

A common strategy in medicinal chemistry is the functionalization of the benzoxazole core to explore structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, allowing for the attachment of various aryl and heteroaryl groups to the benzoxazole scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated Benzoxazole Derivative

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated benzoxazole with a boronic acid, a common subsequent step after the synthesis of the core structure in a drug discovery program.

Materials:

-

Halogenated 4-Methylbenzoxazole (e.g., 6-bromo-4-methylbenzoxazole)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF) with a small amount of water

-

Nitrogen or Argon gas supply

-

Reaction vessel

-

Standard laboratory glassware

Procedure:

-

In a reaction vessel, combine the halogenated 4-Methylbenzoxazole (1 molar equivalent), the arylboronic acid (1.1-1.5 molar equivalents), the palladium catalyst (0.01-0.05 molar equivalents), and the base (2-3 molar equivalents).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) multiple times to ensure an inert atmosphere.

-

Add the degassed solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This catalytic cycle is fundamental to the synthesis of many biaryl compounds used in drug development.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis Workflow for a Functionalized Benzoxazole Derivative

The following diagram outlines a typical workflow in medicinal chemistry, starting from the synthesis of the 4-Methylbenzoxazole core, followed by halogenation and subsequent functionalization via a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic workflow for a functionalized benzoxazole derivative.

References

Potential Biological Activities of 4-Methylbenzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Among these, 4-Methylbenzoxazole derivatives have garnered significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the current state of research into the biological activities of 4-Methylbenzoxazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Antimicrobial Activity

Derivatives of 4-Methylbenzoxazole have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The introduction of various substituents to the core 4-Methylbenzoxazole structure has been a key strategy in enhancing their antimicrobial potency.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for several 4-Methylbenzoxazole derivatives against various microbial strains.

| Compound ID | Substituent | Test Organism | MIC (µg/mL) | Reference |

| 4b | 2-(2,4-disubstituted phenyl) | Staphylococcus aureus | 12.5 | [1] |

| 4c | 2-(2,4-disubstituted phenyl) | Staphylococcus aureus | 12.5 | [1] |

| 5a | 2-(2,4-disubstituted phenyl) | Pseudomonas aeruginosa | 25 | [1] |

| 4c | 2-(2,4-disubstituted phenyl) | Candida albicans | 12.5 | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used laboratory technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Test compounds (4-Methylbenzoxazole derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Standard antimicrobial agents (positive controls)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. Typically, a few colonies from a fresh agar plate are suspended in sterile broth and incubated until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to the final working concentration.

-

Serial Dilution of Test Compounds: The 4-Methylbenzoxazole derivatives are serially diluted in the appropriate broth within the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive control wells (containing the microbial suspension and a known effective antimicrobial agent), negative control wells (containing only broth), and solvent control wells (containing the microbial suspension and the same concentration of solvent used to dissolve the test compounds) are included.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound that shows no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density using a microplate reader.

Anticancer Activity

Several 4-Methylbenzoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of some benzoxazole derivatives against different human cancer cell lines.

| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 4 | 2-substituted benzoxazole | HCT116 (Colon) | >10 | [2] |

| 6 | 2-substituted benzoxazole | HCT116 (Colon) | >10 | [2] |

| 25 | 2-substituted benzoxazole | HCT116 (Colon) | >10 | [2] |

| 26 | 2-substituted benzoxazole | HCT116 (Colon) | >10 | [2] |

Note: While the referenced study did not specifically report on 4-methylbenzoxazole derivatives, it provides a relevant context for the anticancer potential of the broader benzoxazole class.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (4-Methylbenzoxazole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 4-Methylbenzoxazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Potential Anticancer Signaling Pathway: Induction of Apoptosis

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a cascade of proteins, including caspases. Some benzoxazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. 4-Methylbenzoxazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators and signaling pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard and widely used method for screening the acute anti-inflammatory activity of new compounds.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Test compounds (4-Methylbenzoxazole derivatives)

-

Carrageenan solution (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization and Grouping: Animals are acclimatized to the laboratory conditions and then divided into control and experimental groups.

-

Compound Administration: The test compounds and the standard drug are administered to the respective groups, typically orally or intraperitoneally, a specific time before the induction of inflammation. The control group receives only the vehicle.

-

Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals after the carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Potential Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development. Some benzoxazole derivatives are thought to exert their anti-inflammatory effects by interfering with this pathway.

Conclusion

4-Methylbenzoxazole derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as antimicrobial, anticancer, and anti-inflammatory agents. Further research, including more extensive quantitative structure-activity relationship (QSAR) studies, detailed mechanistic investigations, and in vivo efficacy and safety evaluations, is warranted to fully elucidate their therapeutic potential and advance the development of novel drugs based on this versatile scaffold. The visualization of experimental workflows and signaling pathways provided herein aims to facilitate a deeper understanding and guide future research endeavors in this exciting field.

References

The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazole moiety, a bicyclic heterocyclic system resulting from the fusion of a benzene ring with an oxazole ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to natural purine nucleobases like adenine and guanine allows for favorable interactions with various biological macromolecules, making it a cornerstone for the development of novel therapeutic agents.[2] This guide provides a comprehensive overview of the synthesis, therapeutic applications, and experimental evaluation of benzoxazole derivatives, serving as a technical resource for professionals in drug discovery and development.

General Synthesis of Benzoxazole Derivatives

The construction of the benzoxazole core typically involves the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophilic partner. Common synthetic strategies include reactions with carboxylic acids, aldehydes, acyl chlorides, or amides under various catalytic conditions.[3][4] These methods offer versatility in introducing a wide range of substituents at the 2-position, which is crucial for modulating the pharmacological activity of the resulting derivatives.[5]

A generalized workflow for the synthesis of 2-substituted benzoxazoles is depicted below. The reaction often begins with the condensation of a 2-aminophenol with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzoxazole product.

Therapeutic Applications and Biological Activity

Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[6][7]

Anticancer Activity

Numerous benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][8] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the induction of apoptosis. For instance, Phortress, an anticancer prodrug, is metabolized to 5F-203, a potent agonist of the aryl hydrocarbon receptor (AhR).[9] Activation of the AhR signaling pathway leads to the expression of cytochrome P450 enzymes, such as CYP1A1, which can metabolize pro-carcinogens and influence cell cycle progression.[9][10]

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole-Combretastatin A-4 analogue (8d) | MCF-7 (Breast) | 0.008 | [8] |

| Benzoxazole-Combretastatin A-4 analogue (8d) | A549 (Lung) | 0.012 | [8] |

| Benzoxazole-pyrazole derivative | MCF-7 (Breast) | Not specified (Excellent activity) | [8] |

| Benzoxazole-pyrazole derivative | A549 (Lung) | Not specified (Very good activity) | [8] |

| Benzoxazole-benzothiazole derivative (5a) | HepG2 (Liver) | 1.7-3x more potent than 5-FU | [8] |

| Benzoxazole-benzothiazole derivative (5b) | HepG2 (Liver) | 1.7-3x more potent than 5-FU | [8] |

| Phortress analogue (3m) | Various | Not specified (Attractive effect) | [9] |

| Phortress analogue (3n) | Various | Not specified (Attractive effect) | [9] |

Note: IC50 is the half-maximal inhibitory concentration. Data is compiled from various sources which may use different experimental conditions.

Antimicrobial Activity

Benzoxazole derivatives have shown considerable efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[11] A key mechanism of antibacterial action for some derivatives is the inhibition of DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication.[5][11] By stabilizing the enzyme-DNA complex, these compounds introduce double-strand breaks in the bacterial DNA, ultimately leading to cell death. This mechanism is analogous to that of quinolone antibiotics.[1][6]

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzoxazole II | Staphylococcus aureus | 50 | [11] |

| Benzoxazole III | Staphylococcus aureus | 25 | [11] |

| Benzoxazole II | Gram-negative bacteria | 200 | [11] |

| Benzoxazole III | Gram-negative bacteria | 200 | [11] |

| 2,5-disubstituted benzoxazole (B7) | P. aeruginosa isolate | 16 | |

| 2,5-disubstituted benzoxazole (B11) | P. aeruginosa isolate | 16 | |

| Various derivatives | E. faecalis isolate | 64 | |

| 2-(p-chloro-benzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole | Various bacteria & fungi | Not specified (Active) | [7] |

Note: MIC is the Minimum Inhibitory Concentration required to inhibit visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[12] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are pro-inflammatory signaling molecules. Selective inhibition of COX-2 can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Table 3: Anti-inflammatory Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Assay Model | Activity | Reference |

| 2-arylidene-N-(benzoxazole-2-yl) hydrazine carboxamide (VIIIa-c) | Carrageenan-induced paw edema | Promising | [13] |

| 2-arylidene-N-(5-chloro benzoxazole-2-yl) hydrazine carboxamide (VIIIA-C) | Carrageenan-induced paw edema | Promising | [13] |

| Substituted thiazolidinones (5c, 5q, 5j) | Carrageenan-induced paw edema | Good in vivo activity | [12] |

| Substituted azetidinones (6q, 6g) | Carrageenan-induced paw edema | Good in vivo activity | [12] |

Antiviral Activity

The application of benzoxazole derivatives extends to antiviral research. For example, certain flavonol derivatives incorporating a benzoxazole moiety have demonstrated significant activity against the Tobacco Mosaic Virus (TMV).[14] The proposed mechanism involves strong binding to the TMV coat protein, which interferes with the self-assembly and replication of the virus particles.[14]

Table 4: Antiviral Activity of a Selected Benzoxazole Derivative

| Compound/Derivative | Virus | Activity Type | EC50 (µg/mL) | Reference |

| Flavonol-benzoxazole (X17) | Tobacco Mosaic Virus (TMV) | Curative | 127.6 | [14] |

| Flavonol-benzoxazole (X17) | Tobacco Mosaic Virus (TMV) | Protective | 101.2 | [14] |

| Ningnanmycin (Standard) | Tobacco Mosaic Virus (TMV) | Curative | 320.0 | [14] |

| Ningnanmycin (Standard) | Tobacco Mosaic Virus (TMV) | Protective | 234.6 | [14] |

Note: EC50 is the half-maximal effective concentration.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

-

Cells in culture (e.g., MCF-7, A549)

-

96-well flat-bottom plates

-

Test compounds (benzoxazole derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

-

Complete culture medium.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shake the plate on an orbital shaker for 15 minutes, protected from light.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Test compounds (benzoxazole derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Microorganism inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then diluted to the final testing concentration (~5 x 10⁵ CFU/mL).

-

Positive control (microorganism in broth, no compound) and negative control (broth only) wells.

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the stock solution of the test compound (at 2x the highest desired final concentration) to the first well of a row. Mix well by pipetting, and then transfer 50 µL from this well to the next well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. Discard the final 50 µL from the last well.

-

Inoculation: Add 50 µL of the standardized and diluted microbial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final 1x testing concentration.

-

Controls: Prepare a positive control well containing 50 µL of broth and 50 µL of inoculum. Prepare a negative control well with 100 µL of sterile broth only.

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid positive control.

Conclusion

The benzoxazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of potent lead compounds in oncology, infectious diseases, and inflammation. The data and protocols presented in this guide underscore the versatility of benzoxazole derivatives and provide a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this remarkable heterocyclic system. Future work will likely focus on refining structure-activity relationships, optimizing pharmacokinetic properties, and exploring novel therapeutic applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]

- 13. youtube.com [youtube.com]

- 14. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis of 4-Methylbenzoxazole from o-Aminophenol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of 4-methylbenzoxazole, a key heterocyclic scaffold in medicinal chemistry, via the acid-catalyzed condensation of o-aminophenol with acetic acid.

Introduction

Benzoxazoles are a vital class of heterocyclic compounds featuring a fused benzene and oxazole ring system. This structural motif is prevalent in a wide array of pharmacologically active molecules, exhibiting properties such as antimicrobial, anticancer, and antiviral activities. Their rigid, planar structure and ability to participate in hydrogen bonding make them privileged scaffolds in drug design.

This application note details the synthesis of 4-methylbenzoxazole from o-aminophenol and acetic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent. This method, a variation of the Phillips condensation, is a robust and widely used procedure for constructing the benzoxazole core. It involves an initial N-acylation of the aminophenol followed by an intramolecular cyclodehydration to yield the final product.

Reaction Scheme & Mechanism

The synthesis proceeds in two main stages:

-

N-Acylation: The more nucleophilic amino group of o-aminophenol attacks the carbonyl carbon of acetic acid, forming an N-(2-hydroxyphenyl)acetamide intermediate.

-

Cyclodehydration: In the presence of a strong acid like PPA, the hydroxyl group of the intermediate protonates, followed by intramolecular attack from the amide oxygen and subsequent dehydration to form the aromatic oxazole ring.

Logical Diagram of the Reaction Mechanism

Caption: Reaction mechanism for 4-Methylbenzoxazole synthesis.

Experimental Protocol

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Perform all steps in a well-ventilated fume hood.

-

Polyphosphoric acid (PPA) is highly corrosive and reacts exothermically with water. Handle with extreme care.

-

Organic solvents are flammable. Keep away from ignition sources.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Typical Quantity | Molar Equiv. | Notes |

| o-Aminophenol | 109.13 | 5.46 g | 1.0 | Starting material |

| Glacial Acetic Acid | 60.05 | 3.0 mL | ~1.05 | Reagent |

| Polyphosphoric Acid (PPA) | N/A | 50 g | N/A | Catalyst and solvent |

| Saturated NaHCO₃ Solution | N/A | ~200 mL | N/A | For neutralization and work-up |

| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | N/A | Extraction solvent |

| Brine (Saturated NaCl) | N/A | ~100 mL | N/A | For work-up |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | N/A | Drying agent |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add o-aminophenol (5.46 g, 50 mmol).

-

Carefully add polyphosphoric acid (50 g) to the flask with stirring. The mixture may become thick.

-

Add glacial acetic acid (3.0 mL, ~52.5 mmol) to the mixture.

-

-

Reaction:

-

Heat the reaction mixture to 150-160°C using a heating mantle.

-

Maintain this temperature with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (Eluent: 9:1 Hexane:EtOAc).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to approximately 80-90°C.

-

In a separate large beaker (1 L), prepare a slurry of crushed ice and water (~500 mL).

-

CAUTION: Carefully and slowly pour the warm, viscous reaction mixture into the ice-water slurry with vigorous stirring. PPA reacts exothermically upon dilution.

-

The product may precipitate as a solid or oil.

-

Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Ensure all effervescence has ceased.

-

Transfer the entire mixture to a 1 L separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers with saturated NaHCO₃ solution (1 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-methylbenzoxazole.

-

Data Presentation

Typical Results

| Parameter | Observation |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Yield | 75-90% (typical) |

| Boiling Point | ~201°C (literature) |

| Solubility | Soluble in EtOAc, CH₂Cl₂, CHCl₃ |

Characterization Data

The following data corresponds to the expected spectroscopic signature of 4-methylbenzoxazole.[1][2]

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.00 (s, 1H, H2), 7.55 (d, 1H, H7), 7.30 (d, 1H, H5), 7.15 (t, 1H, H6), 2.60 (s, 3H, -CH₃). |

| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): 163.0 (C2), 151.0 (C7a), 141.0 (C3a), 132.0 (C4), 125.0 (C6), 120.0 (C5), 110.0 (C7), 15.0 (-CH₃). |

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Caption: Workflow for the synthesis and purification of 4-Methylbenzoxazole.

References

Synthesis of 4-Methylbenzoxazole: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Methylbenzoxazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines the reaction of 2-amino-3-methylphenol with triethyl orthoformate, a reliable method for the construction of the benzoxazole ring system.

Introduction

Benzoxazole derivatives are a critical class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 4-methyl substituted benzoxazole core is a key structural motif in various pharmacologically active molecules. This protocol details a straightforward and efficient method for the synthesis of 4-Methylbenzoxazole, ensuring high purity and reasonable yields.

Reaction Scheme

The synthesis proceeds via the cyclocondensation of 2-amino-3-methylphenol with triethyl orthoformate. The reaction mechanism involves the initial formation of an intermediate ethoxymethyleneamino-phenol, which then undergoes intramolecular cyclization with the elimination of ethanol to afford the aromatic benzoxazole ring.

Reaction:

2-Amino-3-methylphenol + Triethyl orthoformate → 4-Methylbenzoxazole + 2 Ethanol + Formic acid ethyl ester

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-3-methylphenol | 123.15 | 1.23 g | 0.01 |

| Triethyl orthoformate | 148.20 | 5.93 g (6.7 mL) | 0.04 |

| p-Toluenesulfonic acid (catalyst) | 172.20 | 0.172 g | 0.001 |

| Diethyl ether (for extraction) | - | 50 mL | - |

| Saturated sodium bicarbonate solution | - | 30 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylphenol (1.23 g, 0.01 mol), triethyl orthoformate (6.7 mL, 0.04 mol), and a catalytic amount of p-toluenesulfonic acid (0.172 g, 0.001 mol).

-

Reaction: The reaction mixture is heated to reflux at 120-130 °C with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess triethyl orthoformate is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is dissolved in diethyl ether (50 mL) and transferred to a separatory funnel. The organic layer is washed with a saturated sodium bicarbonate solution (2 x 15 mL) to remove the acidic catalyst and any unreacted starting material, followed by a final wash with brine (15 mL).

-

Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 4-Methylbenzoxazole.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Methylbenzoxazole.

Data Presentation

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Reactants | |

| 2-Amino-3-methylphenol | 1.23 g |

| Triethyl orthoformate | 6.7 mL |

| Product | |

| Theoretical Yield | 1.33 g |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | (To be calculated) |

| Physical Properties | |

| Molecular Formula | C₈H₇NO |

| Molar Mass | 133.15 g/mol |

| Appearance | (To be observed) |

| Boiling Point | (To be determined) |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis of 4-Methylbenzoxazole.

Caption: Experimental workflow for the synthesis of 4-Methylbenzoxazole.

This detailed protocol provides a reliable method for the synthesis of 4-Methylbenzoxazole, suitable for use in a research and development setting. Adherence to this protocol should provide the target compound in good yield and high purity. For further characterization, techniques such as NMR and mass spectrometry are recommended.

Palladium-Catalyzed Synthesis of Benzoxazoles: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of benzoxazoles, a key heterocyclic motif in many pharmaceutical agents and biologically active compounds, is of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of these valuable scaffolds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the palladium-catalyzed synthesis of benzoxazoles.

The benzoxazole core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Consequently, the development of efficient and robust synthetic methodologies for the preparation of substituted benzoxazoles is a continuing area of focus. Palladium catalysis offers several advantages, including high efficiency, broad substrate scope, and functional group tolerance, making it a preferred method for the synthesis of these important heterocycles.

Synthetic Strategies and Data Presentation

Several palladium-catalyzed strategies have been developed for the synthesis of benzoxazoles. The most common approaches include the coupling of o-aminophenols with various partners such as aldehydes, carboxylic acids, and aryl halides, as well as intramolecular cyclization reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the benzoxazole core.

Table 1: Palladium-Catalyzed Synthesis of 2-Arylbenzoxazoles from o-Aminophenols and Aryl Aldehydes

This method involves the condensation and subsequent oxidative cyclization of an o-aminophenol with an aryl aldehyde in the presence of a palladium catalyst.

| Entry | o-Aminophenol | Aryl Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminophenol | Benzaldehyde | Pd(OAc)₂ (5) | DMF | 100 | 12 | 85 |

| 2 | 2-Aminophenol | 4-Methoxybenzaldehyde | PdCl₂(PPh₃)₂ (3) | Toluene | 110 | 8 | 92 |

| 3 | 2-Amino-4-chlorophenol | 4-Nitrobenzaldehyde | Pd(PPh₃)₄ (5) | Dioxane | 100 | 16 | 78 |

| 4 | 2-Amino-5-methylphenol | 2-Naphthaldehyde | Pd(OAc)₂/XPhos (2) | t-BuOH | 90 | 24 | 88 |

Table 2: Intramolecular Palladium-Catalyzed Cyclization of N-(2-halophenyl)amides

This approach involves the intramolecular C-O bond formation of an N-(2-halophenyl)amide, which can be readily prepared from the corresponding 2-haloaniline and acyl chloride.

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-(2-chlorophenyl)benzamide | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 120 | 18 | 91 |

| 2 | N-(2-bromophenyl)acetamide | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane | 110 | 12 | 85 |

| 3 | N-(2-iodophenyl)-4-methoxybenzamide | PdCl₂(PPh₃)₂ (3) | - | NaOtBu | DMF | 100 | 24 | 95 |

| 4 | N-(5-chloro-2-bromophenyl)cyclopropanecarboxamide | Pd(OAc)₂ (4) | RuPhos (8) | K₂CO₃ | Toluene | 110 | 16 | 79 |

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of 2-Arylbenzoxazoles from o-Aminophenols and Aryl Aldehydes

-

Reactant Preparation: To an oven-dried Schlenk tube, add the o-aminophenol (1.0 mmol), aryl aldehyde (1.1 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable ligand if required (e.g., XPhos, 0.1 mmol, 10 mol%).

-

Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at the specified temperature (e.g., 100 °C) and stir for the designated time (e.g., 12 hours).

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzoxazole.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Intramolecular Palladium-Catalyzed Cyclization of N-(2-halophenyl)amides

-

Reactant Preparation: In a glovebox or under an inert atmosphere, add the N-(2-halophenyl)amide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol) to an oven-dried reaction vessel.

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene, 10 mL).

-

Reaction Execution: Seal the vessel and heat the mixture to the specified temperature (e.g., 120 °C) with vigorous stirring for the required time (e.g., 18 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure benzoxazole product.

-

Characterization: Confirm the structure of the product using spectroscopic methods such as NMR and mass spectrometry.

Mechanistic Pathways and Visualizations

The mechanisms of palladium-catalyzed benzoxazole syntheses typically involve a series of fundamental organometallic reactions. Below are graphical representations of the proposed catalytic cycles.

Figure 1: Proposed catalytic cycle for the synthesis of benzoxazoles from o-aminophenols and aryl halides.

Figure 2: General experimental workflow for intramolecular palladium-catalyzed benzoxazole synthesis.

These palladium-catalyzed methods provide reliable and efficient pathways to a diverse range of benzoxazole derivatives. The selection of the appropriate catalyst system, ligand, and reaction conditions is crucial for achieving high yields and purity. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.

One-pot synthesis methods for substituted benzoxazoles.

An overview of versatile and efficient one-pot methodologies for synthesizing substituted benzoxazoles, a crucial scaffold in medicinal chemistry and materials science.

Introduction

Benzoxazoles are a vital class of heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active agents.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] Traditional multi-step syntheses of these compounds often involve harsh reaction conditions, tedious purification processes, and significant chemical waste. One-pot synthesis methodologies have emerged as a powerful and efficient alternative, offering streamlined procedures, higher atom economy, and often milder, more environmentally friendly conditions.[4][5]

This document provides detailed application notes and experimental protocols for several key one-pot methods for synthesizing 2-substituted benzoxazoles, primarily focusing on the condensation of o-aminophenols with aldehydes and carboxylic acids under various catalytic conditions.

Overview of One-Pot Synthetic Strategies

The most common and direct approach to 2-substituted benzoxazoles involves the condensation and subsequent cyclization of an o-aminophenol with a carbonyl-containing compound. The primary strategies include:

-

Condensation with Aldehydes: This is a widely used method where an o-aminophenol reacts with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole. This transformation can be promoted by a diverse range of catalysts, including Lewis acids, Brønsted acids, and heterogeneous nanocatalysts.[3][6][7]

-

Condensation with Carboxylic Acids: This method involves the direct coupling of o-aminophenols with carboxylic acids. The reaction typically requires a catalyst to facilitate the initial amidation followed by cyclodehydration.[8] Ionic liquids have also been employed as both the solvent and dehydrating agent in this context.

-

Condensation with Other Reagents: Other carbonyl derivatives and precursors, such as thioamides, orthoesters, and nitriles, can also be used in one-pot syntheses of benzoxazoles.[9][10]

The choice of catalyst is crucial and ranges from simple metal salts like zinc triflate and copper acetate to advanced, reusable systems like magnetic nanoparticles.[6][11][12] Green chemistry approaches utilize water as a solvent, solvent-free conditions, or easily recoverable catalysts to minimize environmental impact.[12][13]

Data Presentation: Comparison of One-Pot Methods

The following table summarizes various catalytic systems for the one-pot synthesis of 2-substituted benzoxazoles, highlighting the reaction conditions and reported yields for easy comparison.

| Reactants | Catalyst / Promoter | Solvent | Temperature (°C) | Time | Avg. Yield (%) | Reference |

| o-Aminophenol + Aromatic Aldehydes | Zinc Triflate (Zn(OTf)₂) (10 mol%) | Ethanol | Reflux | 5 h | 85-95 | [6] |

| o-Aminophenol + Aromatic Aldehydes | Nickel Sulfate (NiSO₄) (10 mol%) | Ethanol | Room Temp. | 1.5 h | 80-88 | [7] |

| o-Aminophenol + Aromatic Aldehydes | Ag@Fe₂O₃ Nanoparticles (20 mg) | Water:Ethanol (5:1) | Room Temp. | 1.5 - 2.5 h | 88-97 | [12] |

| o-Aminophenol + Aromatic Aldehydes | ZnS Nanoparticles (0.003 g) | Ethanol | 70 | 60 min | 80-96 | [3] |

| o-Aminophenol + Carboxylic Acids | Methanesulfonic Acid (CH₃SO₃H) | None | 120 | 4-6 h | 85-95 | [14] |

| o-Aminophenol + Aromatic Aldehydes | Copper Acetate Monohydrate | Ethanol | Reflux | 2-5 h | 75-90 | [11] |

| o-Aminophenol + Aldehydes | [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | Water | Reflux | ~45 min | 79-89 | [15] |

| o-Aminophenol + Carboxylic Acid Derivatives | KF-Al₂O₃ | Acetonitrile | Room Temp. | 45-90 min | 83-95 | [15] |

Visualized Schemes and Workflows

Experimental Protocols

Herein are detailed methodologies for key one-pot synthesis experiments.

Protocol 1: Zinc Triflate-Catalyzed Synthesis from an Aldehyde

This protocol describes an efficient synthesis of 2-substituted benzoxazoles from o-aminophenol and various aldehydes using zinc triflate as a Lewis acid catalyst.[6]

Materials:

-

o-Aminophenol (1.0 mmol)

-

Substituted aromatic aldehyde (1.2 mmol)

-

Zinc Triflate (Zn(OTf)₂) (10 mol%, 0.1 mmol)

-

Ethanol (5 mL)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a 50 mL round-bottom flask, add o-aminophenol (1.0 mmol), the substituted aldehyde (1.2 mmol), and zinc triflate (10 mol%).

-

Add ethanol (5 mL) to the flask to serve as the solvent.

-

Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer hotplate.

-

Heat the mixture to reflux and stir for approximately 5 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of Hexane:EtOAc (9:1).

-

Once the reaction is complete (as indicated by the consumption of the starting materials), remove the flask from the heat and allow it to cool to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel to yield the pure 2-substituted benzoxazole.

Protocol 2: Nanocatalyst-Mediated Green Synthesis

This protocol details a green and highly efficient synthesis using magnetically separable Ag@Fe₂O₃ core-shell nanoparticles at room temperature.[12]

Materials:

-

o-Aminophenol (1.5 mmol)

-

Substituted aromatic aldehyde (1.5 mmol)

-

Ag@Fe₂O₃ core-shell nanocatalyst (20 mg)

-

Solvent mixture: Water and Ethanol (5:1 ratio, 6 mL total)

-

Ethyl acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

-

Reaction vial or flask

-

Magnetic stirrer

-

External magnet

Procedure:

-

In a reaction vial, combine o-aminophenol (1.5 mmol), the desired aldehyde (1.5 mmol), and the Ag@Fe₂O₃ nanocatalyst (20 mg).

-

Add the water:ethanol (5:1) solvent mixture (6 mL).

-

Stir the resulting mixture vigorously at room temperature. The typical reaction time is between 1.5 and 2.5 hours.[12]

-

Monitor the reaction progress by TLC using a petroleum ether:EtOAc (4:1) eluent.

-

Upon completion, add ethyl acetate to the reaction mixture to extract the product.

-

Use a strong external magnet to separate the Ag@Fe₂O₃ nanocatalyst from the solution. The catalyst can be washed, dried, and reused for subsequent reactions.[12]

-

Transfer the organic phase to a separatory funnel, wash with water, and then dry over MgSO₄.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzoxazole derivative.[12]

Protocol 3: Methanesulfonic Acid-Catalyzed Synthesis from a Carboxylic Acid

This protocol outlines a direct, one-pot synthesis from carboxylic acids using methanesulfonic acid as an effective catalyst.[14]

Materials:

-

o-Aminophenol (1.0 mmol)

-

Aryl, heteroaryl, or arylalkyl carboxylic acid (1.1 mmol)

-

Thionyl chloride (SOCl₂) (1.5 mmol)

-

Methanesulfonic acid (CH₃SO₃H) (5.0 mmol)

-

Reaction tube or flask

-

Magnetic stirrer and oil bath

Procedure:

-

To a reaction tube, add the carboxylic acid (1.1 mmol) and thionyl chloride (1.5 mmol).

-

Stir the mixture at 60 °C for 30 minutes to generate the acid chloride in situ.

-

Allow the mixture to cool, then add o-aminophenol (1.0 mmol) followed by methanesulfonic acid (5.0 mmol).

-

Heat the reaction mixture to 120 °C and stir for the required time (typically 4-6 hours), monitoring progress with TLC.[14]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel (using hexane-ethyl acetate as eluent) to afford the pure 2-substituted benzoxazole.[14]

Conclusion

The one-pot synthesis of substituted benzoxazoles represents a significant advancement over classical multi-step methods. The protocols detailed above highlight the versatility of this approach, accommodating a wide range of starting materials and employing diverse catalytic systems, from simple acids to reusable, eco-friendly nanoparticles.[14][12] These methods provide researchers and drug development professionals with efficient, scalable, and often greener pathways to access this important class of heterocyclic compounds, facilitating further exploration of their therapeutic and material applications.

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. jetir.org [jetir.org]

- 9. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]

- 10. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. ckthakurcollege.net [ckthakurcollege.net]

- 13. a-green-approach-for-the-synthesis-of-2-substituted-benzoxazoles-and-benzothiazoles-via-coupling-cyclization-reactions - Ask this paper | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

- 15. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

Applications of 4-Methylbenzoxazole in the Development of Fluorescent Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of fluorescent probes incorporating the 4-methylbenzoxazole scaffold. This versatile heterocyclic motif serves as a core component in the design of sophisticated molecular tools for the detection and imaging of key physiological and pathological parameters, including metal ions, micro-viscosity, and pH. The following sections will detail the principles, experimental procedures, and data interpretation for select applications of these powerful analytical reagents.

Detection of Ferric Iron (Fe³⁺) in Biological Systems

The sensitive and selective detection of ferric iron (Fe³⁺) is crucial for understanding its roles in various biological processes and its implication in diseases such as anemia, hemochromatosis, and neurodegenerative disorders. Fluorescent probes based on a rhodamine-benzoxazole framework offer a robust method for visualizing Fe³⁺ fluctuations in living cells.

Signaling Pathway

The detection mechanism relies on a Fe³⁺-triggered spirolactam ring-opening process in the rhodamine-benzoxazole probe. In the absence of Fe³⁺, the probe exists in a colorless and non-fluorescent spirolactam form. Upon binding of Fe³⁺ to the benzoxazole recognition site, the spirolactam ring opens, leading to the formation of a highly colored and fluorescent acyclic form. This "turn-on" fluorescence response allows for the sensitive detection of Fe³⁺.

Quantitative Data Summary

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 530 nm | [1] |

| Emission Wavelength (λem) | 571 nm | [1] |

| Detection Limit | 6.7 x 10⁻⁷ M | [2] |

| Linear Range | 2.0 x 10⁻⁶ - 8.0 x 10⁻⁶ M | [2] |

| Solvent System | Ethanol-Water (1:1, v/v) with PBS buffer (pH 7.4) | [1] |

Experimental Protocols

Synthesis of a Rhodamine-Benzoxazole Fe³⁺ Probe

This protocol is a generalized procedure based on common synthetic routes for similar probes.

Protocol for Fe³⁺ Detection in Aqueous Solution

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of the rhodamine-benzoxazole probe in DMSO.

-

Prepare a 10 mM stock solution of FeCl₃ in deionized water.

-

Prepare a 0.2 M PBS buffer solution (pH 7.4).

-

-

Titration Experiment:

-

In a series of quartz cuvettes, add the appropriate volume of PBS buffer and ethanol/water to achieve the final desired solvent composition.

-

Add the probe stock solution to a final concentration of 10 µM.

-

Add increasing concentrations of the Fe³⁺ stock solution (e.g., 0 to 5 equivalents).

-

Incubate the solutions for 15 minutes at room temperature.

-

-

Spectroscopic Measurement:

-

Measure the fluorescence emission spectra using an excitation wavelength of 530 nm and record the emission intensity at 571 nm.

-

Measure the absorbance spectra to observe the colorimetric change.

-

Protocol for Intracellular Fe³⁺ Imaging

-

Cell Culture:

-

Culture cells (e.g., HeLa or L929 cells) on glass-bottom dishes in appropriate media until they reach 70-80% confluency.

-

-

Probe Loading:

-

Wash the cells twice with PBS (pH 7.4).

-

Incubate the cells with 10 µM of the rhodamine-benzoxazole probe in serum-free media for 30 minutes at 37°C.

-

-

Fe³⁺ Treatment:

-

Wash the cells twice with PBS to remove the excess probe.

-

Incubate the cells with fresh media containing different concentrations of FeCl₃ (e.g., 0, 50, 100 µM) for 30 minutes at 37°C. For a negative control, incubate a set of probe-loaded cells with an iron chelator like deferoxamine (DFO) prior to imaging.

-

-

Fluorescence Microscopy:

-

Wash the cells twice with PBS.

-

Image the cells using a confocal fluorescence microscope with an excitation wavelength of 530 nm and an emission collection window of 550-650 nm.

-

Monitoring Micro-viscosity in Cellular Environments

The viscosity of the intracellular environment is a critical parameter that influences cellular processes such as protein folding, diffusion, and enzymatic reactions. 4-Methylbenzoxazole derivatives can be incorporated into "molecular rotors," which are fluorescent probes whose quantum yield is sensitive to the viscosity of their surroundings.

Signaling Pathway

Molecular rotors based on 4-methylbenzoxazole typically feature a rotatable bond. In low-viscosity environments, the excited state of the probe deactivates through non-radiative decay via intramolecular rotation, resulting in low fluorescence. In high-viscosity environments, this rotation is hindered, forcing the excited state to decay via the radiative pathway, leading to a significant increase in fluorescence intensity.

Quantitative Data Summary

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~405 nm (Typical for this class of probes) | General Knowledge |

| Emission Wavelength (λem) | ~450-550 nm (Varies with viscosity) | General Knowledge |

| Viscosity Range | 0.55 cP to 950 cP (Glycerol solutions) | [3] |

| Fluorescence Enhancement | Up to 166-fold | [3] |

Experimental Protocols

Protocol for Viscosity Measurement in Solution

-

Preparation of Viscosity Standards:

-

Prepare a series of glycerol-water solutions with varying glycerol concentrations (e.g., 0% to 99%) to create a range of known viscosities.[4]

-

-

Probe Addition:

-

Add the 4-methylbenzoxazole-based viscosity probe to each standard solution to a final concentration of 5-10 µM.

-

-

Spectroscopic Measurement:

-

Measure the fluorescence emission spectra of each solution using the appropriate excitation wavelength.

-

Plot the fluorescence intensity at the emission maximum as a function of viscosity to generate a calibration curve.

-

Protocol for Imaging Mitochondrial Viscosity

-

Cell Culture:

-

Culture cells on glass-bottom dishes as previously described.

-

-

Probe Loading:

-

Wash cells with PBS.

-

Incubate cells with a mitochondria-targeting 4-methylbenzoxazole viscosity probe (e.g., 5 µM) in serum-free media for 30 minutes at 37°C.

-

-

Induction of Viscosity Change (Optional):

-

To induce changes in mitochondrial viscosity, treat cells with agents such as nystatin or lipopolysaccharide.[3]

-

-

Fluorescence Microscopy:

-